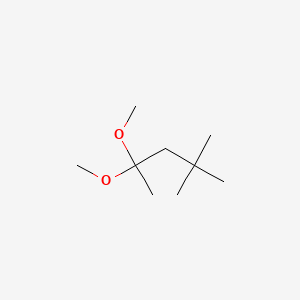
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H9Cl2NOS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of amino and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride typically involves the reaction of 2,5-dichlorothiophene with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the following steps:
Nitration: 2,5-dichlorothiophene is nitrated to form 2,5-dichlorothiophene-3-nitro.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: The resulting amino compound is then hydroxylated to introduce the hydroxyl group, forming 2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming an amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(2,5-dichlorophenyl)propan-1-ol hydrochloride
- 2-amino-3-(2,5-dichlorothiophen-3-yl)butan-1-ol hydrochloride
- 2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-amine hydrochloride
Uniqueness
2-amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol hydrochloride is unique due to the presence of both amino and hydroxyl groups on the propanol chain, combined with the dichlorothiophene moiety. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.
Properties
CAS No. |
2551114-82-8 |
|---|---|
Molecular Formula |
C7H10Cl3NOS |
Molecular Weight |
262.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



